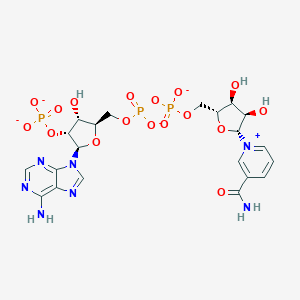
三磷酸吡啶核苷酸
概述
描述
Nicotinamide adenine dinucleotide phosphate (hydrate) is a coenzyme that plays a crucial role in various biochemical processes. It is involved in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses, which require nicotinamide adenine dinucleotide phosphate (hydrate) as a reducing agent . This compound is essential for all forms of cellular life and is involved in oxidation-reduction reactions .
科学研究应用
Nicotinamide adenine dinucleotide phosphate (hydrate) has numerous scientific research applications. In chemistry, it is used as a coenzyme in redox reactions. In biology, it plays a vital role in cellular metabolism and energy production. In medicine, it is studied for its potential therapeutic effects in conditions such as ischemic stroke, where it has been shown to provide neuroprotection by reducing oxidative stress . In industry, it is used in the production of various biochemicals through microbial fermentation processes .
作用机制
Nicotinamide adenine dinucleotide phosphate (hydrate) exerts its effects by acting as a coenzyme in redox reactions. It transfers electrons and hydrogen atoms to various substrates, facilitating their reduction. This process is crucial for maintaining cellular redox homeostasis and regulating biosynthetic metabolism . The molecular targets of nicotinamide adenine dinucleotide phosphate (hydrate) include enzymes such as glucose-6-phosphate dehydrogenase and NADP+ phosphatase .
安全和危害
未来方向
生化分析
Biochemical Properties
Triphosphopyridine nucleotide is involved in redox reactions, particularly in the reduction of protons to form hydrogen and in the Calvin cycle of photosynthesis . It interacts with enzymes such as glucose-6-phosphate dehydrogenase (G6P-DH) . The reduced form, NADPH, is a potent reductant used by the cell for anabolic reactions that require reducing equivalents .
Cellular Effects
Triphosphopyridine nucleotide influences cell function by participating in various biochemical reactions. It plays a crucial role in the Calvin cycle of photosynthesis, leading to the production of NADPH, which is then used to fix carbon dioxide into glucose . It is also essential in many redox reactions, particularly those involving the reduction of glucose-6-phosphate to ribulose-5-phosphate in the pentose phosphate pathway .
Molecular Mechanism
Triphosphopyridine nucleotide exerts its effects at the molecular level through its involvement in redox reactions. It is reduced to NADPH by enzymes such as glucose-6-phosphate dehydrogenase (G6P-DH) . The reduced form, NADPH, then serves as a reducing agent in various biosynthetic pathways, including the synthesis of fatty acids and cholesterol .
Temporal Effects in Laboratory Settings
It is known that its activity is distributed throughout the cytoplasm in granules too fine to be considered mitochondria .
Metabolic Pathways
Triphosphopyridine nucleotide is involved in various metabolic pathways. It participates in the pentose phosphate pathway, where it is reduced to NADPH for use in biosynthetic processes . It also plays a role in the Calvin cycle of photosynthesis .
Subcellular Localization
It has been observed that its diaphorase activity is distributed throughout the cytoplasm in granules too fine to be considered mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: Nicotinamide adenine dinucleotide phosphate (hydrate) is synthesized from nicotinamide adenine dinucleotide (NAD) through the addition of a phosphate group at the 2’ position of the ribose ring that carries the adenine moiety . This reaction is catalyzed by the enzyme NAD kinase. The synthesis can occur via the de-novo pathway or the salvage pathway, with the latter involving the conversion of nicotinamide to nicotinamide adenine dinucleotide phosphate (hydrate) through the action of ADP-ribosyl cyclase .
Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate (hydrate) typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate (hydrate). The fermentation broth is then processed to extract and purify the compound .
化学反应分析
Types of Reactions: Nicotinamide adenine dinucleotide phosphate (hydrate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In its oxidized form, it acts as an electron acceptor, while in its reduced form (NADPH), it acts as an electron donor .
Common Reagents and Conditions: Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate (hydrate) include glucose-6-phosphate dehydrogenase, which catalyzes the reduction of nicotinamide adenine dinucleotide phosphate (hydrate) to NADPH in the pentose phosphate pathway . Other enzymes, such as NADP+ phosphatase, can convert NADPH back to NADH to maintain a balance .
Major Products Formed: The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate (hydrate) include NADPH, which is used in various biosynthetic pathways, and nicotinamide, which is a product of NADP+ hydrolysis .
相似化合物的比较
Nicotinamide adenine dinucleotide phosphate (hydrate) is similar to nicotinamide adenine dinucleotide (NAD) in that both are coenzymes involved in redox reactions. nicotinamide adenine dinucleotide phosphate (hydrate) has an additional phosphate group, which allows it to participate in different biochemical pathways . Other similar compounds include flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which also function as electron carriers in redox reactions .
List of Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Flavin adenine dinucleotide (FAD)
- Flavin mononucleotide (FMN)
属性
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXINKUBYWONI-NNYOXOHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889327 | |
| Record name | Nicotinamide-adenine dinucleotide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white solid; [Merck Index], Solid | |
| Record name | NADP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
53-59-8 | |
| Record name | NADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NADP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide adenine dinucleotide phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinamide-adenine dinucleotide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nadide phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

